molecular formula C20H20O7 B192479 Tangeretin CAS No. 481-53-8

Tangeretin

Katalognummer: B192479
CAS-Nummer: 481-53-8
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: ULSUXBXHSYSGDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tangeritin is a naturally occurring polymethoxylated flavone found predominantly in the peels of citrus fruits such as tangerines. It is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has the chemical formula C20H20O7 and a molar mass of 372.37 g/mol .

Wissenschaftliche Forschungsanwendungen

Tangeritin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Tangeritin entfaltet seine Wirkung durch verschiedene Mechanismen, darunter:

    Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

    Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

    Krebshemmende Aktivität: Es induziert Apoptose, hemmt Metastasen und Angiogenese und kehrt die Krebsresistenz um. .

Wirkmechanismus

Tangeretin, also known as Tangeritin, is a key member of flavonoids extensively found in citrus peels . It has been reported to possess several beneficial bioactivities, including antioxidant, anti-inflammatory, antitumor, hepatoprotective, and neuroprotective effects .

Target of Action

This compound targets various malignancies and has been shown to synergize chemotherapeutic agents and reverse cancer resistance . It has been found to inhibit the activation of PI3K/AKT/mTOR signaling pathway-related proteins in non-small cell lung cancer (NSCLC) cells .

Mode of Action

This compound interacts with its targets, leading to changes in cellular functions. It induces apoptosis via intrinsic as well as extrinsic pathways and arrests the cell cycle . It also suppresses cell proliferation by modulating PI3K/AKT/mTOR, Notch, and MAPK signaling pathways . Furthermore, it induces autophagic cell death and suppresses migration, invasion, and angiogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of PI3K/AKT/mTOR signaling pathway-related proteins in NSCLC cells . It also modulates the Notch and MAPK signaling pathways . These pathways play crucial roles in cell proliferation, survival, and differentiation.

Pharmacokinetics

After oral administration of 50 mg/kg bw this compound to rats, the maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2) were 0.87 ± 0.33 μg/mL, 340.00 ± 48.99 min, and 342.43 ± 71.27 min, respectively . The calculated absolute oral bioavailability was 27.11% .

Result of Action

This compound has been shown to exert lipid-lowering effects and improve dyslipidemia . It also improves hepatic steatosis and oxidative stress . In addition, it has been found to have neuroprotective and anti-inflammatory effects against cerebral ischemia-reperfusion injury in rats .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been shown to synergistically enhance odorant-induced increases in cAMP and calcium levels and CREB phosphorylation in non-neuronal 3T3-L1 cells . This suggests that the environment in which this compound acts can influence its efficacy and stability.

Safety and Hazards

Tangeritin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Biochemische Analyse

Biochemical Properties

Tangeretin interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the phosphorylation of mitogen-activated protein kinases and Akt . This compound also inhibits nuclear factor-κB by upregulating sirtuin 1 and 5′-adenosine monophosphate-activated protein kinase .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and tumor growth . This compound also reduces the frequency of a subpopulation with a cancer stem cell phenotype . In addition, it has been shown to inhibit cell migration of BFTC-905 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the Stat3 signaling pathway and induce cancer stem cell death . This compound also suppresses lipopolysaccharide-induced phosphorylation of mitogen-activated protein kinases and Akt .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, this compound supplementation has been shown to slow down the progression of nonalcoholic fatty liver disease through the alleviation of metabolic indexes such as glucose tolerance, serum lipid levels, and inflammatory factors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, after oral administration of 50 mg/kg bw this compound to rats, the Cmax, Tmax, and t1/2 were 0.87 ± 0.33 mg/mL, 340.00 ± 48.99 min, and 342.43 ± 71.27 min, respectively .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to improve hepatic steatosis and oxidative stress through the Nrf2 pathway in high-fat diet-induced nonalcoholic fatty liver disease mice .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration of this compound to rats, the highest accumulation of this compound was found in the kidney, lung, and liver, followed by spleen and heart .

Subcellular Localization

It has been shown that this compound inhibits reactive oxygen species production and p47 phox phosphorylation, while enhancing the expression of heme oxygenase-1 and the DNA binding activity of nuclear factor-erythroid 2-related factor 2 to the antioxidant response element in lipopolysaccharide-stimulated microglia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tangeritin can be synthesized through several methods, including:

    Column Chromatography: This method involves the separation of tangeritin from other compounds using a column filled with a stationary phase.

    Preparative High-Performance Liquid Chromatography: This technique is used to purify tangeritin by separating it from other substances based on their different interactions with the stationary phase.

    Supercritical Fluid Chromatography: This method uses supercritical fluids to separate tangeritin from other compounds.

    High-Speed Counter Current Chromatography: This technique separates tangeritin based on the differential partitioning between two immiscible liquid phases.

Industrial Production Methods: Industrial production of tangeritin often involves the extraction from citrus peels using a combination of vacuum flash silica gel chromatography and flash C8 column chromatography. The process may also include isolation using ionic liquids and a cycle of centrifugation and decantation .

Types of Reactions:

    Oxidation: Tangeritin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert tangeritin into its reduced forms.

    Substitution: Substitution reactions can occur at the methoxy groups of tangeritin, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tangeritin, each with unique biological activities .

Vergleich Mit ähnlichen Verbindungen

Tangeritin ist einzigartig unter den Flavonoiden aufgrund seines hohen Methoxylierungsgrades, der seine biologische Aktivität und Stabilität erhöht. Zu ähnlichen Verbindungen gehören:

Die einzigartigen Eigenschaften von Tangeritin und seine große Bandbreite an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.

Eigenschaften

IUPAC Name

5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-22-12-8-6-11(7-9-12)14-10-13(21)15-16(23-2)18(24-3)20(26-5)19(25-4)17(15)27-14/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSUXBXHSYSGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197417
Record name Tangeretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-53-8
Record name Tangeretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tangeretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tangeretin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tangeretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetramethoxy-2-(4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TANGERETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4TLA1DLX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 °C
Record name Tangeritin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030539
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tangeretin
Reactant of Route 2
Reactant of Route 2
Tangeretin
Reactant of Route 3
Reactant of Route 3
Tangeretin
Reactant of Route 4
Reactant of Route 4
Tangeretin
Reactant of Route 5
Reactant of Route 5
Tangeretin
Reactant of Route 6
Tangeretin
Customer
Q & A

Q1: What are the primary molecular targets of tangeretin?

A1: Research suggests that this compound interacts with various molecular targets, including:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway: this compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). [] This pathway plays a crucial role in protecting cells from oxidative stress and inflammation.
  • CCAAT/enhancer binding proteins (C/EBPs) and Peroxisome proliferator-activated receptor gamma (PPARγ): this compound downregulates C/EBPα, C/EBPβ, and PPARγ expression, key transcription factors involved in adipogenesis (fat cell formation). [] This suggests potential anti-obesity effects.
  • Death Receptors (DRs): In silico studies indicate that this compound exhibits a higher binding affinity for Death Receptor 2 (DR2) compared to other DRs like DR5. [] DR2 is involved in the Fas apoptotic pathway, suggesting this compound's potential role in inducing apoptosis in specific cell types.

Q2: How does this compound's activation of the Nrf2 pathway contribute to its protective effects against cadmium-induced cardiotoxicity?

A2: Cadmium exposure induces oxidative stress and inflammation, contributing to cardiotoxicity. This compound, by activating the Nrf2 pathway, enhances the expression of antioxidant enzymes like HO-1. [] This increased antioxidant capacity helps mitigate cadmium-induced oxidative damage and inflammation in cardiac tissues, ultimately protecting against cardiotoxicity.

Q3: Can you elaborate on the downstream effects of this compound's interaction with C/EBPs and PPARγ in adipocytes?

A3: C/EBPs and PPARγ are essential for adipocyte differentiation and maturation. By downregulating these transcription factors, this compound inhibits adipogenesis, potentially limiting the formation of new fat cells. [] This mechanism highlights its potential as an anti-obesity agent.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H20O7, and its molecular weight is 372.37 g/mol.

Q5: Are there any specific spectroscopic data available to characterize this compound?

A5: While the provided research excerpts don't include detailed spectroscopic data, various techniques are routinely employed for characterizing this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the compound's structure and connectivity. []
  • Mass spectrometry (MS): Used for determining the molecular weight and fragmentation pattern of this compound. [, ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the compound's electronic transitions and can be used for quantification. []
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule. []

Q6: Is there information regarding this compound's material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research primarily focuses on the biological activities and potential therapeutic applications of this compound. Information regarding its material compatibility, stability in non-biological contexts, and catalytic properties is limited within these excerpts. Further research is necessary to explore these aspects.

Q7: Have there been any computational studies conducted on this compound?

A7: Yes, researchers have utilized in silico studies, including molecular docking simulations, to investigate this compound's interactions with potential target proteins like Death Receptors. [] These studies provide insights into binding affinities, potential binding modes, and potential for structure-activity relationship (SAR) studies.

Q8: How does the structure of this compound relate to its activity?

A8: While detailed SAR studies are not presented in these excerpts, the presence and position of methoxy groups on the flavone backbone appear crucial for this compound's activity. For instance, the polymethoxylated nature of this compound contributes to its enhanced lipophilicity, potentially influencing its bioavailability and interactions with cellular targets. [] Further research is needed to fully elucidate the impact of specific structural modifications on this compound's activity, potency, and selectivity.

Q9: What is known about the stability of this compound and its formulation?

A9: Although the research excerpts don't provide specific data on this compound's stability and formulation, these aspects are crucial for its potential development as a therapeutic agent. Stability studies under various conditions (temperature, pH, light) are essential to determine its shelf life and appropriate storage conditions. Formulation strategies, such as encapsulation in nanoparticles or other delivery systems, may be explored to enhance its stability, solubility, and bioavailability. [, ]

Q10: What is known about the pharmacokinetics of this compound?

A10: The provided research excerpts don't offer detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding these pharmacokinetic parameters is crucial for determining its in vivo efficacy and potential for therapeutic application. [] Further research using in vitro and in vivo models is needed to thoroughly evaluate its pharmacokinetic profile.

Q11: Has this compound demonstrated efficacy in in vitro and in vivo models?

A11: Yes, this compound has shown promising results in various experimental models:

  • In vitro studies: this compound protected cultured rat liver cells against aflatoxin B1-induced cytotoxicity and inhibited aflatoxin B1 binding to DNA. [, ] It also stimulated chloride secretion in human colonic T84 cells, suggesting potential effects on intestinal function. []
  • Animal models: this compound attenuated cadmium-induced cardiotoxicity in rats, evidenced by improved cardiac function markers, reduced oxidative stress, and decreased inflammation. [] It also showed beneficial effects in a transgenic Drosophila model of Parkinson's disease, improving motor function and reducing oxidative stress markers. []
  • Clinical trials: The provided research excerpts do not cite any completed clinical trials on this compound. Human trials are essential to translate preclinical findings into potential therapeutic applications and evaluate its safety and efficacy in humans. []

Q12: Is there any information available on the toxicity and safety profile of this compound?

A12: While this compound is generally considered safe for consumption in dietary amounts, further toxicological studies are necessary to evaluate its safety profile, particularly at higher doses that might be used therapeutically. [] These studies should assess acute and chronic toxicity, genotoxicity, and potential for adverse effects in preclinical models.

Q13: What are the potential strategies for improving this compound delivery to specific targets?

A13: Targeted drug delivery systems, such as nanoparticles, liposomes, or antibody-drug conjugates, can be explored to enhance this compound delivery to specific tissues or cells. [] This approach aims to maximize its therapeutic efficacy while minimizing potential off-target effects.

Q14: Are there any known biomarkers associated with this compound's activity?

A14: The provided research excerpts do not specifically mention biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying adverse effects. Further research is needed to explore potential biomarkers associated with its mechanisms of action and therapeutic outcomes. []

Q15: What analytical methods are commonly used to characterize and quantify this compound?

A15: Several analytical techniques are employed for this compound analysis:

  • High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) or diode-array detection (DAD) for separation and quantification of this compound in complex mixtures like plant extracts. [, , ]
  • Liquid chromatography-mass spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying this compound in biological samples. [, , , , ]
  • Gas chromatography-mass spectrometry (GC-MS): Suitable for analyzing volatile compounds, often used to characterize the aroma profile of citrus fruits containing this compound. []

Q16: How does this compound dissolve in different media, and how does this affect its bioavailability?

A16: this compound's polymethoxylated structure contributes to its lipophilic nature, potentially influencing its dissolution rate and solubility in various media. [] Enhanced solubility in gastrointestinal fluids could lead to improved absorption and bioavailability. Formulation strategies can be employed to optimize its dissolution profile and enhance its therapeutic potential.

Q17: Are the analytical methods used to study this compound validated?

A17: Analytical method validation is crucial for ensuring the accuracy, precision, and specificity of measurements. While not explicitly mentioned in the excerpts, validated analytical methods, following established guidelines (e.g., ICH guidelines), are essential for generating reliable and reproducible data on this compound's characterization, quantification, and monitoring. []

Q18: What quality control measures are important for this compound research and development?

A18: Stringent quality control measures are essential throughout this compound's research, development, manufacturing, and distribution to ensure its consistency, safety, and efficacy. These measures include:

  • Ensuring compliance with relevant regulatory guidelines and pharmacopoeial standards. []

Q19: What is known about the immunogenicity and immunological responses associated with this compound?

A19: The provided research excerpts do not provide specific information regarding this compound's potential to induce an immune response (immunogenicity). If developed for therapeutic use, especially for chronic conditions, assessing its immunogenic potential would be essential. []

Q20: Does this compound interact with drug transporters or metabolizing enzymes?

A20: Information on this compound's interactions with drug transporters and metabolizing enzymes is limited within these research excerpts. Understanding such interactions is crucial for predicting potential drug-drug interactions and optimizing its pharmacokinetic profile. [, ]

Q21: What about the biocompatibility and biodegradability of this compound?

A21: While specific data on its biocompatibility and biodegradability are not extensively discussed in the excerpts, as a naturally occurring compound found in food, this compound is generally considered biocompatible. Further research is necessary to evaluate its biodegradability, especially if considered for pharmaceutical development, to understand its fate and persistence in the environment. []

Q22: Are there any alternatives or substitutes for this compound?

A22: Other citrus flavonoids, such as nobiletin, share structural similarities with this compound and possess similar biological activities. Comparing the performance, cost, and overall impact of these alternatives is crucial for selecting the most suitable candidate for specific applications. []

Q23: How can we ensure resource efficiency and responsible waste management in this compound research?

A23: Implementing sustainable practices throughout this compound research and development is crucial. This includes:

  • Adhering to proper waste disposal regulations. []

Q24: What research infrastructure and resources are essential for advancing this compound research?

A24: Continued advancements in this compound research require access to:

  • Collaborative networks and funding opportunities to support interdisciplinary research efforts. []

Q25: What are some historical milestones in this compound research?

A25: While specific historical milestones are not detailed in these excerpts, research on this compound and other citrus flavonoids has evolved significantly over the years, driven by:

  • Increasing research on the health benefits of citrus fruits and their bioactive constituents. []

Q26: How can cross-disciplinary collaborations advance our understanding of this compound?

A26: this compound research can benefit significantly from collaborations across various disciplines, including:

  • Chemistry and chemical engineering: Optimizing its extraction, purification, and potential synthesis for large-scale production. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.